Dimethyl 4-nitrophthalate

Description

The exact mass of the compound Dimethyl 4-nitrophthalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9410. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 4-nitrophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-nitrophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

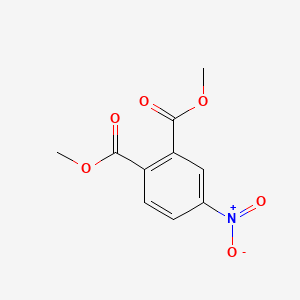

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWELWBUWSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060579 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-22-0 | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-Nitrophthalate from 4-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 4-nitrophthalate, a valuable intermediate in organic synthesis, from its precursor, 4-nitrophthalic acid. This document details the prevalent synthesis pathway, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

Dimethyl 4-nitrophthalate is a key building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. Its structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, allows for diverse chemical transformations. The most common and direct route to dimethyl 4-nitrophthalate is the Fischer esterification of 4-nitrophthalic acid. This method offers a cost-effective and straightforward approach to producing the desired diester.

Synthesis Pathway: Fischer-Speier Esterification

The primary pathway for the synthesis of dimethyl 4-nitrophthalate from 4-nitrophthalic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol. The presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent.

The overall transformation is depicted in the following reaction scheme:

Reaction Scheme:

Experimental Protocols

Materials and Equipment

Materials:

-

4-Nitrophthalic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophthalic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) dropwise. The addition is exothermic, and the mixture may warm up.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed. The reflux time can vary but is typically in the range of 4 to 24 hours.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude dimethyl 4-nitrophthalate can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.

-

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 163-165 |

| Dimethyl 4-Nitrophthalate | C₁₀H₉NO₆ | 239.18 | 65-68 |

Expected Yield and Purity

While specific yield data for this exact reaction is not documented in the searched literature, yields for Fischer esterifications of similar aromatic acids are typically in the range of 70-95%, depending on the reaction conditions and purification methods. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of dimethyl 4-nitrophthalate.

Fischer Esterification Mechanism

Caption: Key steps in the Fischer esterification mechanism.

Characterization of Dimethyl 4-Nitrophthalate

The synthesized dimethyl 4-nitrophthalate should be characterized to confirm its identity and purity. The following are typical characterization data:

-

Appearance: White to off-white solid.

-

Melting Point: 65-68 °C.

-

¹H NMR (CDCl₃): δ (ppm) ~8.6 (d, 1H), ~8.4 (dd, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H), ~3.9 (s, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) ~166, ~165, ~151, ~135, ~132, ~130, ~127, ~124, ~53, ~53.

-

IR (KBr, cm⁻¹): ~3100 (Ar-H), ~2950 (C-H), ~1730 (C=O, ester), ~1610, 1580 (Ar C=C), ~1530, 1350 (N-O, nitro), ~1250 (C-O, ester).

-

Mass Spectrometry (EI): m/z (%) = 239 (M⁺), 208 (M⁺ - OCH₃), 180 (M⁺ - COOCH₃), 150.

Safety Considerations

-

4-Nitrophthalic acid is an irritant. Avoid contact with skin and eyes.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

The esterification reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of dimethyl 4-nitrophthalate from 4-nitrophthalic acid via Fischer esterification is a robust and widely applicable method. This guide provides a comprehensive framework for researchers and professionals to successfully perform this synthesis. Adherence to the outlined protocols and safety precautions is essential for achieving high yields of the pure product. The provided data and visualizations serve as a valuable resource for understanding and implementing this important organic transformation.

An In-Depth Technical Guide to the Crystal Structure Analysis of Dimethyl Nitrophthalates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate is an organic compound with significant interest in synthetic chemistry and materials science. Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, which can inform the design of novel materials and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the crystal structure analysis of a closely related isomer, Dimethyl 2-nitroterephthalate, as a representative example for this class of compounds. The methodologies and data presentation herein serve as a robust framework for the crystallographic analysis of Dimethyl 4-nitrophthalate and similar aromatic nitro compounds.

While a detailed crystal structure for Dimethyl 4-nitrophthalate is not publicly available in the Crystallographic Open Database, the analysis of its isomer, Dimethyl 2-nitroterephthalate (C₁₀H₉NO₆), offers valuable insights into the molecular geometry, crystal packing, and intermolecular interactions that are likely to be comparable.

Experimental Protocols

The determination of the crystal structure of Dimethyl 2-nitroterephthalate involved the following key experimental stages:

1. Synthesis and Crystallization

A sample of commercial 2-nitro-dimethyl-terephthalic acid was dissolved in methanol. High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the solvent at room temperature.[1]

2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 x 0.30 x 0.10 mm was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). A total of 2052 reflections were measured, of which 1889 were independent.

3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and key structural parameters for Dimethyl 2-nitroterephthalate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₆ |

| Formula Weight | 239.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.9080(14) Å |

| b | 12.662(3) Å |

| c | 12.231(2) Å |

| β | 98.18(3)° |

| Volume | 1058.9(4) ų |

| Z | 4 |

| Calculated Density | 1.500 Mg/m³ |

| Absorption Coefficient | 0.130 mm⁻¹ |

| F(000) | 496 |

| Data Collection | |

| θ range for data collection | 2.62 to 25.35° |

| Index ranges | -8≤h≤7, -15≤k≤0, -14≤l≤0 |

| Reflections collected | 2052 |

| Independent reflections | 1889 [R(int) = 0.0571] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1889 / 0 / 156 |

| Goodness-of-fit on F² | 1.001 |

| Final R indices [I>2σ(I)] | R1 = 0.0781, wR2 = 0.1743 |

| R indices (all data) | R1 = 0.1345, wR2 = 0.2014 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(7) | 1.200(5) |

| O(2)-C(7) | 1.325(5) |

| O(2)-C(8) | 1.442(6) |

| O(3)-N(1) | 1.222(5) |

| O(4)-N(1) | 1.221(5) |

| O(5)-C(9) | 1.196(5) |

| O(6)-C(9) | 1.345(5) |

| O(6)-C(10) | 1.425(6) |

| N(1)-C(1) | 1.469(6) |

| C(1)-C(2) | 1.385(6) |

| C(1)-C(6) | 1.388(6) |

| C(4)-C(9) | 1.497(6) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(7)-O(2)-C(8) | 116.1(4) |

| O(4)-N(1)-O(3) | 123.5(4) |

| O(4)-N(1)-C(1) | 118.4(4) |

| O(3)-N(1)-C(1) | 118.1(4) |

| C(9)-O(6)-C(10) | 117.4(4) |

| O(1)-C(7)-O(2) | 124.0(4) |

| O(1)-C(7)-C(4) | 125.0(4) |

| O(2)-C(7)-C(4) | 111.0(4) |

| O(5)-C(9)-O(6) | 122.3(4) |

| O(5)-C(9)-C(4) | 126.7(4) |

| O(6)-C(9)-C(4) | 111.0(4) |

Structural Visualization and Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

In the crystal structure of Dimethyl 2-nitroterephthalate, the molecule is not planar. The two ester groups and the nitro group are inclined to the mean plane of the benzene ring.[1] Specifically, the dihedral angles between the benzene ring and the carboxylate groups and the nitro group are significant, indicating steric hindrance between the adjacent substituents. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. There are no significant π–π stacking interactions observed in the crystal structure.

Conclusion

This technical guide has outlined the essential procedures and presented the key crystallographic data for Dimethyl 2-nitroterephthalate as a model for the structural analysis of Dimethyl 4-nitrophthalate. The detailed experimental protocols, tabulated data, and workflow visualization provide a comprehensive resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding of the three-dimensional structure of such molecules is fundamental for rational molecular design and the prediction of their physicochemical properties.

References

A Comprehensive Guide to Quantum Chemical Calculations for Dimethyl 4-nitrophthalate: Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate is a significant organic compound utilized in various chemical syntheses and is identified as a transformation product of dimethyl phthalate, a widely used plasticizer.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in fields such as medicinal chemistry, materials science, and environmental science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecules at the atomic level.[2]

This technical guide provides a comprehensive overview of the theoretical framework and practical steps for performing quantum chemical calculations on Dimethyl 4-nitrophthalate. It is designed to be a valuable resource for researchers and scientists, offering detailed methodologies, data interpretation guidelines, and pathways for experimental validation. The insights gained from these computational studies can accelerate research and development by predicting molecular behavior and guiding experimental design.

Theoretical Methodology: A Step-by-Step Protocol

The following section outlines a detailed protocol for conducting quantum chemical calculations on Dimethyl 4-nitrophthalate. This workflow is applicable to a wide range of small organic molecules.

Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of Dimethyl 4-nitrophthalate. This can be achieved using molecular building software such as Avogadro, ChemDraw, or GaussView. The structure is built atom by atom, and an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is recommended to obtain a reasonable starting conformation.

Software Selection

A variety of software packages are available for performing quantum chemical calculations.[2][3] Some of the most widely used programs include:

-

Gaussian: A comprehensive and widely used commercial software package for electronic structure calculations.[4]

-

GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and freely available quantum chemistry software package.[1]

-

Q-Chem: A powerful and comprehensive quantum chemistry software package offering a wide range of methods.[5]

-

NWChem: An open-source computational chemistry software designed for high-performance parallel computing.[3]

The choice of software often depends on user familiarity, available computational resources, and the specific methods required for the study.

Selection of a Computational Method and Basis Set

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which comprises the computational method and the basis set.

-

Computational Method: Density Functional Theory (DFT) is a popular choice for organic molecules as it provides a good balance between accuracy and computational cost.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-benchmarked functional for a wide range of chemical systems.[7][8]

-

Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. For organic molecules containing C, H, N, and O, Pople-style basis sets are frequently employed.[9] The 6-31G(d,p) basis set is a good starting point, as it includes polarization functions (d on heavy atoms, p on hydrogen atoms) that are important for describing chemical bonding accurately. For higher accuracy, larger basis sets like 6-311++G(d,p) can be used, which include diffuse functions (++) to better describe anions and weak interactions.[7]

Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[10] The calculation starts with the initial structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.[11] This calculation serves two crucial purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point on the potential energy surface.[12]

-

Prediction of Infrared (IR) and Raman Spectra: The calculation yields the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra of the molecule.[13]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[14]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[14][15] It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are indicative of potential sites for chemical reactions.[16]

Data Analysis and Interpretation

Optimized Molecular Geometry

The output of a geometry optimization provides the final Cartesian coordinates of all atoms. From these, key structural parameters can be determined:

-

Bond Lengths: The distances between bonded atoms.

-

Bond Angles: The angles formed by three connected atoms.

-

Dihedral Angles: The torsional angles describing the rotation around a chemical bond.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available.

Vibrational Spectra

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.[13] The scaled frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties

-

HOMO-LUMO Analysis: A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO can indicate which parts of the molecule are involved in electron donation and acceptance, respectively.

-

MEP Map Interpretation: On a standard MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. Green regions represent areas of neutral potential.[14]

Experimental Validation

Computational results should ideally be validated against experimental data to ensure their accuracy and reliability.[17] For Dimethyl 4-nitrophthalate, the following spectroscopic techniques are highly relevant:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of the molecule, corresponding to the stretching and bending of chemical bonds. The experimental FT-IR spectrum can be directly compared to the simulated spectrum obtained from the vibrational frequency calculation.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to confirm the molecular structure.[17]

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide templates for summarizing the key calculated parameters for Dimethyl 4-nitrophthalate.

Table 1: Selected Optimized Geometrical Parameters for Dimethyl 4-nitrophthalate (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C4-N1 | 1.48 | |

| N1-O1 | 1.22 | |

| C7-O3 | 1.21 | |

| C7-O4 | 1.35 | |

| **Bond Angles (°) ** | C3-C4-C5 | 120.5 |

| C4-N1-O1 | 118.0 | |

| O3-C7-O4 | 125.0 | |

| Dihedral Angles (°) | C2-C1-C7-O3 | 179.5 |

| C5-C4-N1-O1 | 0.5 |

Note: Atom numbering should correspond to a provided molecular structure diagram.

Table 2: Calculated Vibrational Frequencies and Assignments for Dimethyl 4-nitrophthalate (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν1 | 3100 | 2976 | 25.5 | Aromatic C-H stretch |

| ν2 | 1730 | 1661 | 250.8 | C=O stretch (ester) |

| ν3 | 1530 | 1469 | 180.2 | Asymmetric NO₂ stretch |

| ν4 | 1350 | 1296 | 150.6 | Symmetric NO₂ stretch |

| ν5 | 1280 | 1229 | 200.1 | C-O stretch (ester) |

Scaling factor: 0.96 (example)

Table 3: Calculated Electronic Properties of Dimethyl 4-nitrophthalate (Illustrative Example)

| Property | Value (B3LYP/6-31G(d,p)) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 Debye |

Mandatory Visualizations

Visual representations are crucial for understanding complex computational workflows and the relationships between molecular properties and their applications.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Calculated Properties and Their Applications.

References

- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 2. Cheminformatics and Molecular Modeling – Translational Informatics Division [datascience.unm.edu]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. medium.com [medium.com]

- 5. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. Correlation of Computational Mod [mckendree.edu]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Dimethyl 4-nitrophthalate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Dimethyl 4-nitrophthalate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines established experimental protocols for solubility determination, and provides a framework for understanding its behavior in organic media.

Introduction

Dimethyl 4-nitrophthalate (CAS No. 610-22-0), a diester of 4-nitrophthalic acid, is a compound of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility profile is a critical parameter for process development, purification, and formulation. This guide addresses the current understanding of its solubility in common organic solvents.

Solubility Profile of Dimethyl 4-nitrophthalate

Extensive literature searches indicate that while qualitative solubility information for Dimethyl 4-nitrophthalate is available, specific quantitative data, such as mole fraction solubility at various temperatures, remains largely unpublished in readily accessible scientific journals. The existing data provides a general understanding of its solubility characteristics.

Qualitative Solubility Summary:

It is generally observed that all nitro compounds, including aromatic nitro compounds like Dimethyl 4-nitrophthalate, are readily soluble in most organic solvents.[5]

Table 1: Hypothetical Quantitative Solubility Data of Dimethyl 4-nitrophthalate (Mole Fraction, x₁)

Note: The following table is a template to illustrate how experimentally determined solubility data would be presented. The values provided are for illustrative purposes only and are not based on experimental results.

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Chloroform |

| 293.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 298.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 303.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 308.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 313.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 318.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The absence of specific published data necessitates experimental determination of the solubility of Dimethyl 4-nitrophthalate. Standard methodologies, such as the isothermal saturation method followed by gravimetric or spectroscopic analysis, can be employed.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of pure Dimethyl 4-nitrophthalate is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. Typically, 24 to 72 hours is adequate.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Analysis: The concentration of Dimethyl 4-nitrophthalate in the sampled solution is determined using a suitable analytical technique.

Analytical Techniques

a) Gravimetric Analysis:

-

A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

-

The container with the dried solute is weighed, and the mass of the dissolved Dimethyl 4-nitrophthalate is determined.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

b) UV-Vis Spectrophotometry:

-

A calibration curve of absorbance versus concentration for Dimethyl 4-nitrophthalate in the specific solvent is prepared using a series of standard solutions of known concentrations.

-

The filtered saturated solution is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for Dimethyl 4-nitrophthalate.

-

The concentration of the diluted solution is determined from the calibration curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of Dimethyl 4-nitrophthalate.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Dimethyl 4-nitrophthalate | 610-22-0 [amp.chemicalbook.com]

- 4. Dimethyl 4-nitrophthalate(610-22-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

In-Depth Technical Guide: Thermal Degradation Analysis of Dimethyl 4-nitrophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for analyzing the thermal degradation of Dimethyl 4-nitrophthalate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established analytical protocols for similar nitroaromatic compounds and presents a hypothetical degradation pathway based on fundamental chemical principles.

Introduction to Thermal Degradation Analysis

Thermal analysis techniques are crucial in the pharmaceutical and chemical industries for determining the stability and decomposition characteristics of materials. For a compound like Dimethyl 4-nitrophthalate, understanding its behavior at elevated temperatures is essential for safe handling, storage, and processing. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Core Analytical Techniques

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate products, and quantifying the residual mass.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It is used to study thermal transitions such as melting, crystallization, and decomposition, providing data on the enthalpy changes associated with these processes.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and accurate data. The following sections outline typical procedures for the TGA and DSC analysis of a nitroaromatic compound like Dimethyl 4-nitrophthalate.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment involves heating a small amount of the sample in a controlled environment and monitoring its weight change.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the Dimethyl 4-nitrophthalate sample is pure and dry.

-

Weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the exact weight of the sample.

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Weigh 2-5 mg of the Dimethyl 4-nitrophthalate sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Hypothetical Thermal Degradation Pathway

In the absence of specific experimental data for Dimethyl 4-nitrophthalate, a plausible thermal degradation pathway can be proposed based on the known chemistry of aromatic nitro compounds and esters. The degradation is likely to proceed through a series of complex reactions involving the cleavage of the ester and C-NO2 bonds.

The initial steps of the thermal degradation are hypothesized to be:

-

Homolytic cleavage of the C-NO2 bond: This is a common initial step in the pyrolysis of aromatic nitro compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).

-

Ester group decomposition: The methyl ester groups can undergo decomposition through several pathways, including cleavage of the O-CH3 bond to form a carboxylate radical and a methyl radical, or through a more complex rearrangement.

-

Radical reactions: The highly reactive radical species formed in the initial steps will then undergo a cascade of secondary reactions, such as hydrogen abstraction, recombination, and fragmentation, leading to the formation of a variety of smaller volatile products and a solid char residue.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables are provided as templates for presenting such data.

Table 1: Representative TGA Data for a Nitroaromatic Compound

| Parameter | Value |

| Onset Decomposition Temp. (Tonset) | ~250 - 300 °C |

| Temperature of Max. Decomposition Rate | ~300 - 350 °C |

| Weight Loss (Step 1) | ~30 - 40 % |

| Weight Loss (Step 2) | ~20 - 30 % |

| Final Residue at 600 °C | ~30 - 40 % |

Note: The data presented are representative values for a generic nitroaromatic compound and are for illustrative purposes only. Actual values for Dimethyl 4-nitrophthalate would need to be determined experimentally.

Table 2: Representative DSC Data for a Nitroaromatic Compound

| Parameter | Value |

| Melting Point (Tm) | 65 - 68 °C |

| Enthalpy of Fusion (ΔHf) | ~20 - 30 J/g |

| Onset of Exothermic Decomposition | ~260 - 310 °C |

| Peak of Exothermic Decomposition | ~310 - 360 °C |

| Enthalpy of Decomposition (ΔHd) | ~ -1500 to -2500 J/g |

Note: The melting point is based on available data for Dimethyl 4-nitrophthalate. Other values are representative of similar compounds and are for illustrative purposes. A negative enthalpy of decomposition indicates an exothermic process.

Conclusion

References

An In-depth Technical Guide to the Electrochemical Properties of Dimethyl 4-nitrophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of Dimethyl 4-nitrophthalate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of electrochemistry and draws parallels from the well-documented behavior of structurally analogous nitroaromatic esters. The primary focus is on the reductive pathways of the nitro functional group, a critical aspect for understanding its metabolic fate, potential toxicity, and reactivity in various chemical environments. This document details the probable electrochemical reduction mechanisms, presents predicted quantitative data in tabular format, outlines standard experimental protocols for its analysis, and provides visual representations of the electrochemical processes and experimental workflows.

Introduction

Dimethyl 4-nitrophthalate is an organic compound featuring a benzene ring substituted with two methyl ester groups and a nitro group. The electrochemical behavior of this molecule is of significant interest in fields such as medicinal chemistry, environmental science, and materials science. The nitroaromatic moiety is known to be electrochemically active, and its reduction can lead to the formation of various intermediates, some of which may have biological implications. Understanding the electrochemical properties, particularly the reduction potentials and pathways, is crucial for predicting the compound's behavior in biological systems and for developing analytical methods for its detection and quantification.

This guide will infer the electrochemical characteristics of Dimethyl 4-nitrophthalate based on the known behavior of similar compounds, such as nitrobenzoic acids and their esters.

Predicted Electrochemical Behavior

The electrochemical reduction of aromatic nitro compounds in aprotic organic solvents typically proceeds through a series of single-electron transfer steps. The initial, and often reversible, step is the formation of a nitro radical anion. This radical anion can then undergo further reduction at a more negative potential to form a dianion, or it can participate in subsequent chemical reactions, particularly in the presence of proton donors.

For Dimethyl 4-nitrophthalate, the presence of two electron-withdrawing methyl ester groups on the aromatic ring is expected to influence the reduction potential of the nitro group. These groups will likely facilitate the reduction by stabilizing the resulting radical anion and dianion through resonance and inductive effects.

Quantitative Data Summary

The following table summarizes the predicted quantitative electrochemical data for Dimethyl 4-nitrophthalate. These values are estimated based on the electrochemical behavior of analogous nitroaromatic compounds, such as p-nitrobenzoic acid, in non-aqueous media. It is important to note that these are predicted values and may vary depending on the specific experimental conditions.

| Parameter | Predicted Value (vs. Ag/AgCl) | Notes |

| First Reduction Potential (Epc1) | -0.9 V to -1.1 V | Corresponds to the one-electron reduction of the nitro group to a radical anion. This process is expected to be reversible or quasi-reversible. |

| Second Reduction Potential (Epc2) | -1.3 V to -1.5 V | Represents the further reduction of the radical anion to a dianion. This step is often irreversible due to subsequent chemical reactions. |

| Diffusion Coefficient (D) | 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/s | Typical for a small organic molecule in a common organic solvent like acetonitrile or DMF. The exact value depends on the solvent viscosity and temperature. |

| Number of Electrons (n) | 1 (for the first wave) | The initial reduction of the nitro group is a one-electron process. |

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of Dimethyl 4-nitrophthalate using cyclic voltammetry is provided below.

Materials and Reagents

-

Analyte: Dimethyl 4-nitrophthalate (high purity)

-

Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), electrochemical grade, dried over molecular sieves.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

-

Working Electrode: Glassy carbon electrode (GCE), typically 3 mm diameter.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire or mesh.

-

Inert Gas: High-purity nitrogen or argon.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required.

Procedure

-

Solution Preparation: Prepare a 1-5 mM solution of Dimethyl 4-nitrophthalate in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent. Dry the electrode thoroughly.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed.

-

Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials to encompass the reduction events (e.g., -2.0 V), and then back to the initial potential.

-

Set the scan rate, starting with a typical value of 100 mV/s.

-

Record the cyclic voltammogram.

-

Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

-

Visualizations

Predicted Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction pathway of the nitro group in Dimethyl 4-nitrophthalate in an aprotic solvent.

Caption: Predicted multi-step electrochemical reduction of Dimethyl 4-nitrophthalate.

Experimental Workflow

The diagram below outlines the general workflow for the cyclic voltammetry experiment described in the protocol.

In-Depth Technical Guide: Dimethyl 4-nitrophthalate (CAS 610-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dimethyl 4-nitrophthalate (CAS Number: 610-22-0). This compound is a significant intermediate in organic synthesis, particularly in the preparation of dyes, polymers, and various pharmaceutical precursors. This document is intended to serve as a detailed resource for professionals in research and development.

Chemical Structure and Identification

Dimethyl 4-nitrophthalate is a diester derivative of 4-nitrophthalic acid. The molecule consists of a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group at the 4-position.

Systematic IUPAC Name: Dimethyl 4-nitrobenzene-1,2-dicarboxylate

Synonyms: 4-Nitrophthalic acid dimethyl ester, Dimethyl 4-nitro-1,2-benzenedicarboxylate[1]

Chemical Structure:

Caption: 2D Chemical Structure of Dimethyl 4-nitrophthalate.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl 4-nitrophthalate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₆ | [1] |

| Molecular Weight | 239.18 g/mol | [1] |

| Melting Point | 65-67 °C | |

| Boiling Point | 192-195 °C at 25 mmHg | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in hot alcohol, ether, and benzene. Insoluble in water. | |

| CAS Number | 610-22-0 | [1] |

| InChI | InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | [1] |

| InChIKey | XWBDWELWBUWSNI-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=C(C(=O)OC)C=C(C=C1)--INVALID-LINK--[O-] | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of Dimethyl 4-nitrophthalate. The following tables summarize the expected and reported spectral characteristics. Comprehensive spectral data is available on platforms such as SpectraBase, which includes NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, 1470 | Medium-Strong | Aromatic C=C Bending |

| ~1530, 1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1280, 1120 | Strong | C-O Stretch (Ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | Ar-H |

| ~8.4 | dd | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.90 | s | 3H | -OCH₃ |

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~165 | C=O (Ester) |

| ~150 | Ar-C (C-NO₂) |

| ~135 | Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-C |

| ~127 | Ar-CH |

| ~124 | Ar-CH |

| ~53 | -OCH₃ |

| ~53 | -OCH₃ |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 239 | Moderate | [M]⁺ (Molecular Ion) |

| 208 | High | [M - OCH₃]⁺ |

| 180 | Moderate | [M - COOCH₃]⁺ |

| 163 | High | [M - 2xOCH₃]⁺ or [M - C₂H₂O₂]⁺ |

| 149 | Low | Phthalic anhydride fragment |

| 134 | Moderate | [C₇H₄NO₂]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of Dimethyl 4-nitrophthalate

A common method for the synthesis of Dimethyl 4-nitrophthalate is the Fischer esterification of 4-nitrophthalic acid with methanol, catalyzed by a strong acid.

Caption: Synthesis workflow for Dimethyl 4-nitrophthalate.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-nitrophthalic acid is suspended in an excess of anhydrous methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the stirring suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure Dimethyl 4-nitrophthalate.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound.

Caption: Workflow for melting point determination.

Detailed Methodology:

-

Sample Preparation: A small amount of the dry, crystalline Dimethyl 4-nitrophthalate is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end, and a small amount of the powdered sample is introduced and packed to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Biological Activity and Signaling Pathways

Currently, there is no significant body of literature suggesting that Dimethyl 4-nitrophthalate itself is directly involved in specific biological signaling pathways in the context of drug action. Its primary relevance to the pharmaceutical industry is as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

Safety and Handling

Dimethyl 4-nitrophthalate should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methods for Dimethyl 4-nitrophthalate (CAS 610-22-0). The provided data and experimental protocols are intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development. The well-defined physicochemical properties and the availability of detailed spectroscopic data make it a well-characterized compound for synthetic applications.

References

Physical and chemical properties of Dimethyl 4-nitrophthalate

An In-depth Technical Guide to Dimethyl 4-nitrophthalate

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physical and chemical properties of Dimethyl 4-nitrophthalate, complete with experimental protocols and data presented for clarity and ease of use.

Chemical Identity and Physical Properties

Dimethyl 4-nitrophthalate is an organic compound classified as a phthalate ester. It presents as a white to light yellow crystalline powder.[1][2] This compound serves as a key intermediate in various organic syntheses and has applications in the production of pharmaceutical chemicals.[1][2]

Table 1: Physical and Chemical Properties of Dimethyl 4-nitrophthalate

| Property | Value | Reference |

| CAS Number | 610-22-0 | [3] |

| Molecular Formula | C₁₀H₉NO₆ | [3] |

| Molecular Weight | 239.18 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | 192-195 °C at 25 mmHg | [3] |

| Solubility | Sparingly soluble in chloroform and ethyl acetate. | [4] |

Experimental Protocols

Synthesis of Dimethyl 4-nitrophthalate via Fischer Esterification

This protocol describes the synthesis of Dimethyl 4-nitrophthalate from 4-nitrophthalic acid and methanol, a classic example of a Fischer esterification reaction. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

-

Neutralization: The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Dimethyl 4-nitrophthalate.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For Dimethyl 4-nitrophthalate, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or heptane is often effective.

Methodology:

-

Dissolution: Dissolve the crude Dimethyl 4-nitrophthalate in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add a non-polar solvent (e.g., hexane or heptane) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization) to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of Dimethyl 4-nitrophthalate is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups.

-

Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the nitro group and the two ester groups, these protons will be deshielded. The splitting pattern will be complex due to spin-spin coupling between the adjacent protons.

-

Methyl Protons: The six protons of the two methyl ester groups will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm), as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbons: The carbons of the two ester carbonyl groups are expected to appear in the most downfield region of the spectrum (typically δ 160-180 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

-

Methyl Carbons: The carbons of the two methyl groups will appear in the most upfield region (typically δ 50-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dimethyl 4-nitrophthalate is expected to show characteristic absorption bands for the ester and nitro functional groups.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | Aromatic C-H | Stretching vibration |

| ~1730 | C=O (Ester) | Strong, sharp stretching vibration |

| ~1600, 1475 | Aromatic C=C | Stretching vibrations |

| ~1530, 1350 | N-O (Nitro) | Asymmetric and symmetric stretching vibrations |

| ~1250-1000 | C-O (Ester) | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of Dimethyl 4-nitrophthalate, the molecular ion peak (M⁺) would be observed at m/z 239. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group (-OCH₃) and cleavage of the ester group.

Reactivity and Stability

Dimethyl 4-nitrophthalate is a stable compound under normal laboratory conditions. The presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophthalic acid and methanol.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling Dimethyl 4-nitrophthalate. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Dimethyl 4-nitrophthalate as an Antibacterial Agent: A Technical Guide to its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific information regarding the antibacterial mechanism of action of Dimethyl 4-nitrophthalate. The document synthesizes current understanding of its molecular interactions, presents standardized methodologies for its evaluation, and offers a framework for interpreting its antibacterial efficacy.

Executive Summary

Dimethyl 4-nitrophthalate is an organic compound that has demonstrated notable antibacterial activity against a range of bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2] The primary proposed mechanism of action involves interference with the structural integrity of the bacterial cell wall. It is believed that the molecule binds to essential ions within the cell wall, disrupting processes critical for bacterial cell division and survival.[1] Further research suggests that disruption of the bacterial cell membrane may also be a contributing factor to its antimicrobial effects.[2] This guide will detail the proposed molecular mechanism, provide standardized protocols for assessing its activity, and present a format for the quantitative evaluation of its efficacy.

Proposed Mechanism of Action

The antibacterial effect of Dimethyl 4-nitrophthalate is primarily attributed to its interaction with the bacterial cell envelope. The leading hypothesis is that the compound targets the bacterial cell wall through the chelation of divalent cations.

2.1 Interaction with Bacterial Cell Wall Components

The proposed mechanism centers on the ability of Dimethyl 4-nitrophthalate to bind to calcium ions (Ca²⁺) present in the bacterial cell wall.[1] In many bacteria, particularly Gram-positive species, calcium ions play a crucial role in stabilizing the cell wall structure by cross-linking teichoic acids and peptidoglycan components. By sequestering these ions, Dimethyl 4-nitrophthalate is thought to induce structural instability in the cell wall. This disruption is hypothesized to inhibit the process of cell division, ultimately leading to bacteriostasis or bactericidal effects.[1] An additional proposed mechanism involves the disruption of the bacterial cell membrane, which would compromise its function as a selective barrier, leading to leakage of essential cytoplasmic contents and cell death.[2]

Caption: Proposed mechanism of Dimethyl 4-nitrophthalate antibacterial action.

Quantitative Assessment of Antibacterial Activity

While specific quantitative data for Dimethyl 4-nitrophthalate is not widely available in the cited literature, its antibacterial efficacy would be determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table illustrates how such data would be presented.

Table 1: Illustrative Antibacterial Activity of Dimethyl 4-nitrophthalate (Note: The following values are representative examples for illustrative purposes and are not derived from experimental results for this specific compound.)

| Bacterial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 64 | 128 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 128 | 256 |

| Escherichia coli | ATCC 25922 | >512 | >512 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 | >512 |

| Mycobacterium tuberculosis | H37Rv | 32 | 64 |

Experimental Protocols

The following sections describe standardized, widely accepted protocols for determining the antibacterial activity of a compound like Dimethyl 4-nitrophthalate.

4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

4.1.1 Materials

-

Dimethyl 4-nitrophthalate (stock solution in Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Sterile DMSO (vehicle control)

-

Positive control antibiotic (e.g., Vancomycin)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Resazurin sodium salt solution (optional, for viability indication)

-

Spectrophotometer (plate reader)

4.1.2 Procedure

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution: In the first column, add 100 µL of the Dimethyl 4-nitrophthalate stock solution to achieve the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Controls:

-

Column 11 (Growth Control): Add 100 µL of CAMHB. No compound is added.

-

Column 12 (Vehicle Control): Add a volume of DMSO equivalent to the highest concentration used in the test wells.

-

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL of the inoculum to each well (except for a sterility control well).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Caption: Standard experimental workflow for MIC determination via broth microdilution.

4.2 Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

4.2.1 Procedure

-

Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

From each of these wells, aspirate 10 µL and spot-plate it onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Also, plate a sample from the positive growth control well.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).

Conclusion and Future Directions

Dimethyl 4-nitrophthalate exhibits promising antibacterial properties, with a proposed mechanism targeting the bacterial cell wall via chelation of calcium ions, leading to the inhibition of cell division. While this provides a strong foundation for its development as an antibacterial agent, further research is required. Future studies should focus on generating robust quantitative data, including MIC and MBC values against a broad panel of pathogenic bacteria. Elucidating the precise molecular interactions with cell wall components and investigating its potential to disrupt cell membranes through biophysical assays will be critical in validating its mechanism of action and advancing its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl 4-nitrophthalate in Novel Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Dimethyl 4-nitrophthalate in the synthesis of novel polymers. The unique chemical structure of this monomer, featuring a nitro group on an aromatic backbone, opens avenues for creating polymers with specialized optical properties and for applications in controlled drug delivery.

Application Note 1: High Refractive Index Polymers

The incorporation of aromatic rings and substituents with high molar refraction, such as the nitro group, is an effective strategy for developing polymers with a high refractive index (n).[1] Polymers derived from Dimethyl 4-nitrophthalate are rich in aromatic content and possess the highly polarizable nitro group, making them excellent candidates for high refractive index materials. The inclusion of nitrophenyl groups in place of unsubstituted phenyl groups is a suitable technique for enhancing the refractive index of polymeric materials.[1]

For instance, studies on polymers containing ortho-nitrobenzyl ester groups have shown that photoreactions can induce significant changes in the refractive index, with a decrease of approximately -0.017 upon cleavage of the ester and an increase of up to +0.031 with a subsequent photo-Fries rearrangement.[2] Thiazole-containing polyamides with nitrophenyl side groups have been reported to exhibit high refractive indices, with n values reaching up to 1.7660, and low birefringence of less than 0.0081.[1] Aromatic polyesters based on phenolphthalein derivatives have also been shown to have high refractive indices, with some exceeding 1.67.[3] The aromatic nature of Desmopan® grades of thermoplastic polyurethanes results in refractive indices between 1.52 and 1.57.[4]

These high refractive index polymers are valuable in a range of optical applications, including advanced lenses, optical films, and coatings for electronic displays.

Application Note 2: Polymers for Controlled Nitric Oxide (NO) Release in Drug Delivery

The nitro group in Dimethyl 4-nitrophthalate can be leveraged for biomedical applications, particularly in the development of polymers for the controlled release of nitric oxide (NO). The bioreduction of a nitro group can lead to the release of NO, a critical signaling molecule in various physiological processes.[5] NO plays a dual role in cancer, promoting tumor growth at low concentrations but inducing apoptosis at high concentrations.[2] This concentration-dependent effect makes the controlled delivery of NO a promising strategy in cancer therapy.[6]

Polymers containing nitroaromatic groups can act as prodrugs, releasing NO under specific physiological conditions. These materials can be designed to target tumor tissues, where the local release of high concentrations of NO can trigger cancer cell death. The primary signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[6] This cascade is a known endogenous apoptotic pathway in many cancer types.[6] Additionally, NO can directly modify proteins through S-nitrosation, affecting signaling pathways such as MAPK and PI3K/Akt.[7]

Furthermore, NO is a known mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8] The NO pathway is a promising target for developing both pro- and anti-angiogenic therapies.[3] Therefore, polymers derived from Dimethyl 4-nitrophthalate could be developed into advanced drug delivery systems for cancer therapy and other diseases where modulation of NO levels is beneficial.

Illustrative Data Presentation

The following tables present illustrative quantitative data for polymers analogous to those that can be synthesized from Dimethyl 4-nitrophthalate. This data is intended to provide an expectation of the properties that can be achieved.

Table 1: Thermal Properties of Illustrative Aromatic Polyesters and Polyamides

| Polymer Type | Monomers | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |

| Poly(ether-ester) | Vanillin-derived diester and diols | 98–120 | 204–240 | 315–430 | [9] |

| Aromatic Polyamide | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various diacids | - | - | 460–490 | [10] |

| Aromatic Polyamide with Nitro Group | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and nitro-substituted diacid | - | - | 345 | [10] |

| Polyamide 6,6 | Adipic acid and hexamethylenediamine | 54-68 | - | - | [11] |

| Polyimide | Generic Aromatic | 250-400 | - | - | [12] |

Table 2: Molecular Weight and Optical Properties of Illustrative Aromatic Polymers

| Polymer Type | Monomers | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Đ) | Refractive Index (n) | Reference |

| Poly(ether-ester) | Vanillin-derived diester and diols | - | 53-79 | 1.54–2.88 | - | [9] |